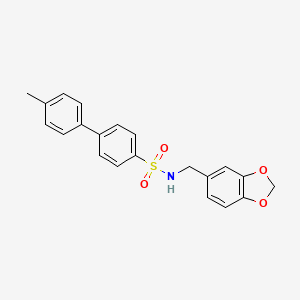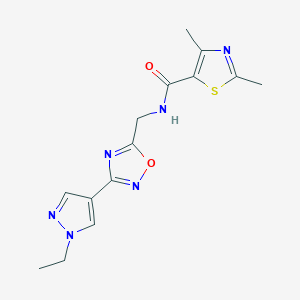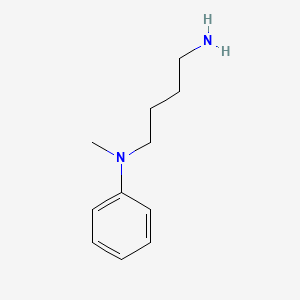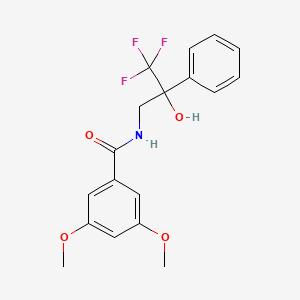![molecular formula C20H18ClNO4 B3016109 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid CAS No. 2059934-88-0](/img/structure/B3016109.png)
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a complex molecule that appears to be related to the field of organic chemistry and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that can be used to infer information about the synthesis, structure, and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of chloro and carboxylic acid functional groups. For instance, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involves techniques such as elemental analyses, FT-IR, NMR, and single crystal X-ray structural analysis . These techniques confirm the formation and purity of the compound. Similarly, the synthesis of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid is characterized by crystallography, which provides detailed information about the molecular structure . The automated method for amino acid analysis using 9-fluorenylmethyl chloroformate described in another paper suggests a possible route for introducing the fluorenyl moiety into the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often stabilized by intramolecular and intermolecular hydrogen bonds. For example, the compound in the first paper is stabilized by short intramolecular OH---O hydrogen bonds, and in the crystal structure, intermolecular NH---O hydrogen bonds link molecules into chains . The second paper describes a crystal structure stabilized by various hydrogen bonds, including N–H···O, O–H···O, and C–H···O interactions . These findings suggest that the compound of interest may also exhibit a complex hydrogen bonding network contributing to its stability.
Chemical Reactions Analysis
The interaction of related compounds with biological molecules such as DNA is an important aspect of their chemical reactivity. The first paper reports that the compound interacts with DNA through an intercalative binding mode, which is characterized by hypochromism and a significant red shift . This suggests that the compound of interest may also interact with DNA or other biological targets in a similar fashion.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their solubility, stability, and reactivity. The antioxidant activity of the compound in the first paper is compared to that of ascorbic acid, indicating its potential as a free radical scavenger . The second paper's focus on crystallography provides insights into the solid-state properties of the compound, such as unit cell parameters and space group . The automated analysis of amino acids using 9-fluorenylmethyl chloroformate in the third paper suggests that the compound of interest may be amenable to similar analytical techniques, which could be used to determine its concentration in various matrices .
Aplicaciones Científicas De Investigación
Synthesis of Protected β-Amino Acids
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is utilized in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids. This process employs the Arndt-Eistert protocol, yielding enantiomerically pure N-Fmoc-protected β-amino acids with high efficiency in only two steps and with significant yield (Ellmerer-Müller et al., 1998).
Preparation of Asymmetrically Protected Amino Acids
This compound also plays a role in preparing asymmetrically protected 2,7-diaminosuberic acid. The strategy involves using (acyloxy)alkoxy promoiety as a protecting group and a ring-closing metathesis (RCM) reaction. The resulting trans isomer of a specific protected amino acid can be further reduced to obtain derivatives for specific applications (Mollica et al., 2012).
Linkers for Solid Phase Synthesis
The compound is also significant in developing new linkers for solid phase synthesis. The synthesis of derivatives like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds showcases its application in creating supports that offer higher acid stability compared to standard options. These linkers are effective for immobilizing and modifying carboxylic acids and amines (Bleicher et al., 2000).
Structural Investigations
This chemical is also important in structural investigations of related compounds. For instance, studies involving X-ray crystallography and spectroscopic methods on similar compounds provide insights into their molecular structure and interactions, aiding in the development of new chemical entities (Venkatesan et al., 2016).
Development of Novel Protecting Groups
It's instrumental in the development of novel protecting groups for amino acids, enabling the synthesis of peptides with reversibly protected peptide bonds. This application is critical in peptide synthesis, particularly in forming 'difficult sequences' (Johnson et al., 1993).
Enzyme-activated Surfactants
The compound is used in creating enzyme-activated surfactants for carbon nanotubes. These surfactants are transformed into enzymatically activated versions that create homogeneous aqueous nanotube dispersions, demonstrating its versatility in nanotechnology applications (Cousins et al., 2009).
Treatment of Breast Cancer
Interestingly, derivatives of 4-oxo-butenoic acid, to which this compound is related, have shown properties as anti-tumor agents against breast carcinoma. This indicates potential therapeutic applications in oncology (Miles et al., 1958).
Mecanismo De Acción
Target of Action
Similar compounds with the fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with the fmoc group are typically used as a protective group in peptide synthesis . They prevent unwanted side reactions by temporarily blocking the reactive sites of amino acids. The Fmoc group can be removed under mildly basic conditions when it is no longer needed, allowing the desired reactions to proceed.
Pharmacokinetics
The fmoc group’s properties suggest that it may be relatively stable and resistant to degradation until exposed to the appropriate conditions for its removal .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in peptide synthesis . By protecting reactive sites on amino acids, it can help ensure that peptide bonds form at the correct locations, leading to the production of the desired peptide or protein sequence.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Fmoc group requires mildly basic conditions . Therefore, the pH of the environment could significantly impact the compound’s efficacy. Additionally, temperature and solvent conditions may also affect the stability and reactivity of the compound.
Propiedades
IUPAC Name |
4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLADHJUCJPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid | |
CAS RN |
2059934-88-0 |
Source


|
| Record name | 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)



![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)



![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

